4-Methoxypent-3-en-2-one

CAS No.: 2845-83-2

Cat. No.: VC3774114

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2845-83-2 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | (E)-4-methoxypent-3-en-2-one |

| Standard InChI | InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h4H,1-3H3/b6-4+ |

| Standard InChI Key | CDWAKLKSWYVUSL-UHFFFAOYSA-N |

| SMILES | CC(=CC(=O)C)OC |

| Canonical SMILES | CC(=CC(=O)C)OC |

Introduction

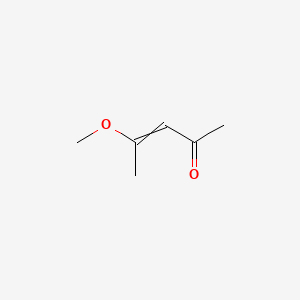

Chemical Structure and Properties

4-Methoxypent-3-en-2-one is classified as an enone with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. It features a methoxy group attached to a carbon-carbon double bond within a pentenone framework, giving it distinctive chemical properties .

Physical Properties

The physical and chemical characteristics of 4-Methoxypent-3-en-2-one are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 2845-83-2 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14200 g/mol |

| Exact Mass | 114.06800 |

| Boiling Point | 173 °C at 760 mmHg |

| PSA (Polar Surface Area) | 26.30000 |

| LogP | 1.12560 |

| Vapor Pressure | 1.27 mmHg at 25°C |

| Recommended Storage | 2-8°C |

The compound possesses moderate volatility as indicated by its vapor pressure and boiling point values . The LogP value of 1.12560 suggests a balance between hydrophilic and lipophilic properties, which contributes to its solubility characteristics in various solvents .

Structural Characteristics

The complete IUPAC name for this compound is (Z)-4-methoxypent-3-en-2-one, which indicates the Z (cis) configuration of the double bond. This stereochemistry is critical for understanding the compound's reactivity patterns and applications.

Various chemical identifiers for 4-Methoxypent-3-en-2-one include:

| Identifier | Value |

|---|---|

| IUPAC Name | (Z)-4-methoxypent-3-en-2-one |

| Standard InChI | InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h4H,1-3H3/b6-4- |

| Standard InChIKey | CDWAKLKSWYVUSL-XQRVVYSFSA-N |

| Isomeric SMILES | C/C(=C/C(=O)C)/OC |

| Canonical SMILES | CC(=CC(=O)C)OC |

| PubChem Compound | 6913764 |

Synthesis and Preparation Methods

The synthesis of 4-Methoxypent-3-en-2-one can be accomplished through various chemical routes, though specific methodologies may vary depending on laboratory or industrial requirements.

Industrial Production

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and efficiency. According to regulatory information, the compound falls under HS Code 2914509090, which corresponds to "other ketones with other oxygen function" . This classification affects its import/export regulations and associated tax rates.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 4-Methoxypent-3-en-2-one. These techniques provide valuable information about the compound's molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly useful for characterizing 4-Methoxypent-3-en-2-one, as it can provide detailed information about the hydrogen and carbon environments within the molecule. Key spectral features would include:

-

Signals corresponding to the methoxy group protons

-

Characteristic resonances for the alkene proton

-

Distinct patterns for the methyl groups attached to the ketone and the carbon bearing the methoxy group

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the functional groups present in 4-Methoxypent-3-en-2-one, including:

-

C=O stretching vibration of the ketone group

-

C=C stretching of the alkene bond

-

C-O stretching from the methoxy group

These spectroscopic data provide critical information for confirming the identity and purity of synthesized 4-Methoxypent-3-en-2-one samples.

Comparison with Structurally Related Compounds

Understanding the structural relationships between 4-Methoxypent-3-en-2-one and similar compounds helps to contextualize its unique properties and reactivity patterns.

Structural Analogues

| Compound | Key Structural Difference | Functional Implications |

|---|---|---|

| 4-Methylpent-3-en-2-one | Contains a methyl group instead of a methoxy group | Different electronic properties affecting reactivity patterns |

| 3-Penten-2-one | Lacks the methoxy group at position 4 | Simpler structure with potentially different reaction pathways |

| 4-Methoxypent-3-en-2-ol | Contains an alcohol group instead of a ketone | Different functional group reactivity |

The structure of 4-methylpent-3-en-2-one, for example, can be represented as O∣∣CH₃−C−CH=C(CH₃)₂, which differs from our target compound in having a methyl group rather than a methoxy group at the 4-position .

Chemical Reactivity

The chemical reactivity of 4-Methoxypent-3-en-2-one is largely determined by its functional groups: the ketone, the carbon-carbon double bond, and the methoxy substituent.

Reaction Mechanisms

The enone structure of 4-Methoxypent-3-en-2-one makes it susceptible to various reactions:

-

Nucleophilic additions to the carbonyl group

-

Conjugate additions (1,4-additions) to the α,β-unsaturated system

-

Electrophilic attacks at the electron-rich double bond

-

Potential O-alkylation reactions involving the methoxy group

The presence of the methoxy group provides additional reactivity pathways compared to simple enones, making 4-Methoxypent-3-en-2-one a versatile reagent in organic synthesis.

Synthetic Applications

In synthetic organic chemistry, 4-Methoxypent-3-en-2-one can serve as a building block for more complex molecules. The compound's ability to participate in various reaction types makes it valuable for constructing diverse chemical structures.

Applications and Research Areas

The unique structural and chemical properties of 4-Methoxypent-3-en-2-one contribute to its applications across multiple fields.

Organic Synthesis

As a functionalized enone, 4-Methoxypent-3-en-2-one serves as a valuable intermediate in the synthesis of more complex organic compounds. Its reactive functional groups allow for further transformations leading to diverse structural motifs.

Pharmaceutical Chemistry

The structural features of 4-Methoxypent-3-en-2-one make it a potential precursor for biologically active compounds. Research into related compounds suggests possible applications in pharmaceutical development, though specific therapeutic applications would require further investigation.

Model Compound for Reaction Studies

The specific arrangement of functional groups in 4-Methoxypent-3-en-2-one makes it useful as a model compound for studying certain reaction mechanisms, particularly those involving enones and methoxy-substituted alkenes.

Current Research and Future Directions

Research involving 4-Methoxypent-3-en-2-one continues to explore its potential applications and reactivity patterns.

Areas for Further Investigation

Several research avenues remain open for exploration:

-

Development of more efficient synthetic routes

-

Investigation of catalytic transformations involving this compound

-

Exploration of potential biological activities

-

Application as a building block in the synthesis of natural products or pharmaceutically relevant compounds

Further studies of 4-Methoxypent-3-en-2-one would enhance our understanding of its chemical behavior and potential applications in various scientific and industrial contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume